2,3-Dinitrophenol

Toxicology Safety Pharmacology Procurement Risk Assessment

2,3-Dinitrophenol (2,3-DNP) is one of six isomeric dinitrophenols, a class of nitroaromatic compounds characterized by a phenolic ring substituted with two nitro groups. It is a yellow crystalline solid with a molecular weight of 184.11 g/mol and a melting point of 144 °C.

Molecular Formula C6H4N2O5
Molecular Weight 184.11 g/mol
CAS No. 66-56-8
Cat. No. B3428265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinitrophenol
CAS66-56-8
Molecular FormulaC6H4N2O5
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H
InChIKeyMHKBMNACOMRIAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dinitrophenol (CAS 66-56-8): A Structurally Distinct Dinitrophenol Isomer for Research and Industrial Applications


2,3-Dinitrophenol (2,3-DNP) is one of six isomeric dinitrophenols, a class of nitroaromatic compounds characterized by a phenolic ring substituted with two nitro groups . It is a yellow crystalline solid with a molecular weight of 184.11 g/mol and a melting point of 144 °C . Unlike the commercially dominant 2,4-dinitrophenol, 2,3-DNP exhibits markedly different physicochemical and biological properties that dictate its distinct role in research and industrial chemistry .

Why Generic Substitution of Dinitrophenol Isomers Compromises Experimental Reproducibility and Safety


The six dinitrophenol isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) share the same elemental composition but differ fundamentally in the positioning of nitro groups, which dictates their chemical reactivity, proton-carrying capacity, hydrogen bonding, and biological activity . For example, 2,4-dinitrophenol is a potent mitochondrial uncoupler that dramatically increases metabolic rate, whereas 2,3-dinitrophenol is essentially inert in this regard . Consequently, substituting one isomer for another without rigorous verification introduces uncontrolled variables that can invalidate experimental results or create unexpected safety hazards. The quantitative evidence below illustrates these critical differences.

Quantitative Evidence Guide for 2,3-Dinitrophenol (CAS 66-56-8) vs. 2,4-Dinitrophenol and Other Isomers


2,3-Dinitrophenol is 6.7-Fold Less Acutely Toxic than 2,4-Dinitrophenol via Intraperitoneal Route in Rats

In a direct head-to-head comparison of dinitrophenol isomer acute toxicities, 2,3-dinitrophenol exhibits an intraperitoneal LD50 of 190 mg/kg in rats, whereas 2,4-dinitrophenol shows an LD50 of 28.5 mg/kg in the same species and route . This represents a 6.7-fold lower acute toxicity for 2,3-DNP. A similar pattern is observed in mice (IP LD50: 200 vs. 26 mg/kg).

Toxicology Safety Pharmacology Procurement Risk Assessment

2,3-Dinitrophenol is Eliminated from Blood 20-Fold Faster than 2,4-Dinitrophenol in Mice

Following a single large intraperitoneal dose, the elimination half-life of 2,3-dinitrophenol from mouse blood is only 2.7 minutes, compared to 54.0 minutes for 2,4-dinitrophenol . In rats, the half-lives are 12.5 minutes (2,3-DNP) versus 225 minutes (2,4-DNP), an 18-fold difference.

Pharmacokinetics Metabolism Toxicokinetics

2,3-Dinitrophenol Does Not Stimulate Metabolic Rate, in Contrast to 2,4-Dinitrophenol

In a systematic study of nitrophenol effects on oxygen consumption, carbon dioxide output, and rectal temperature in Wistar albino rats, 2,3-dinitrophenol produced no change in metabolic rate, whereas 2,4-dinitrophenol was one of only two compounds tested that significantly stimulated metabolic rate .

Bioenergetics Mitochondrial Uncoupling Metabolic Research

2,3-Dinitrophenol Exhibits 6-Fold Higher Hydrogen Bond Acidity than 2,4-Dinitrophenol

Abraham et al. determined hydrogen bond acidities (A) for dinitrophenol isomers from partition coefficient data. 2,3-Dinitrophenol has an A value of 0.67, significantly higher than 2,4-dinitrophenol (0.09) and 2,5-dinitrophenol (0.11) . This large difference indicates that the phenolic -OH group in 2,3-DNP is much more available for intermolecular hydrogen bonding, owing to reduced internal hydrogen bonding between the ortho-nitro group and the phenolic proton.

Physical Chemistry Solvation Thermodynamics Structure-Activity Relationships

2,3-Dinitrophenol is a Stronger Acid than 2,5-, 3,4-, and 3,5-Dinitrophenol

Thermodynamic ionization constants determined spectrophotometrically at 25 °C give a pKa of 4.959 for 2,3-dinitrophenol, compared to 5.210 for 2,5-dinitrophenol, 5.422 for 3,4-dinitrophenol, and 6.692 for 3,5-dinitrophenol . 2,4-Dinitrophenol, while not measured in the same study, is known to have a pKa of approximately 3.96, making it the strongest acid among the isomers. Thus, 2,3-DNP occupies an intermediate position—stronger than four other isomers but weaker than 2,4-DNP.

Acid-Base Chemistry Analytical Chemistry Ionization Equilibria

2,3-Dinitrophenol is 2.8-Fold More Water-Soluble than 2,4-Dinitrophenol at Physiological Temperature

Water solubility measurements at 35–36 °C reveal that 2,3-dinitrophenol dissolves at 2,200 mg/L, compared to 790 mg/L for 2,4-dinitrophenol, 680 mg/L for 2,5-dinitrophenol, and 420 mg/L for 2,6-dinitrophenol . The 2.8-fold higher solubility of 2,3-DNP relative to 2,4-DNP is consistent with its reduced internal hydrogen bonding, which frees the phenolic hydroxyl group to interact with water.

Formulation Science Environmental Fate Solubility

Optimal Research and Industrial Application Scenarios for 2,3-Dinitrophenol (CAS 66-56-8) Based on Verified Differentiation


Negative Control for Mitochondrial Uncoupling and Bioenergetics Research

Because 2,3-dinitrophenol does not stimulate metabolic rate , it is uniquely suited as a chemically-matched negative control for 2,4-DNP in mitochondrial uncoupling studies, oxidative phosphorylation assays, and metabolic toxicity screening. Its use ensures that observed effects are attributable to uncoupling activity rather than non-specific dinitrophenol scaffold interactions.

Pharmacokinetic Probe for Rapid Systemic Clearance Investigations

The 20-fold faster blood clearance of 2,3-dinitrophenol relative to 2,4-dinitrophenol positions it as a valuable tool compound for studying rapid elimination kinetics, first-pass metabolism, and transporter-mediated hepatic clearance. It is particularly useful for designing experiments requiring minimal systemic persistence or modeling acute exposure scenarios.

pH Indicator for Acid-Base Titrations and Analytical Chemistry

With a thermodynamic pKa of 4.96 and a color transition from colorless (pH <3.9) to yellow (pH >5.9) , 2,3-dinitrophenol functions as a precise pH indicator in non-aqueous titrations, particularly in systems where stronger or weaker dinitrophenol indicators (e.g., 2,4-DNP, 2,5-DNP) would provide inappropriate transition ranges.

Isomer-Specific Analytical Reference Standard for Environmental Monitoring

The distinct combination of pKa (4.96), hydrogen bond acidity (0.67), and water solubility (2,200 mg/L) uniquely identifies 2,3-dinitrophenol in chromatographic and mass spectrometric analyses . It is an essential calibration standard for methods such as ISO 17495 that require isomer-resolved detection of nitrophenol pollutants in drinking water, groundwater, and surface water.

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